Cas no 2059994-16-8 (4-hydrazinyl-decahydroquinoline)

4-hydrazinyl-decahydroquinoline 化学的及び物理的性質
名前と識別子
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- Quinoline, 4-hydrazinyldecahydro-
- 4-hydrazinyl-decahydroquinoline
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- MDL: MFCD30476655
- インチ: 1S/C9H19N3/c10-12-9-5-6-11-8-4-2-1-3-7(8)9/h7-9,11-12H,1-6,10H2
- InChIKey: OORAZJBRHFDEBG-UHFFFAOYSA-N
- ほほえんだ: N1C2C(CCCC2)C(NN)CC1
4-hydrazinyl-decahydroquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318628-0.5g |
4-hydrazinyl-decahydroquinoline |
2059994-16-8 | 0.5g |
$699.0 | 2023-09-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027351-5g |
4-Hydrazinyl-decahydroquinoline |
2059994-16-8 | 95% | 5g |
¥9352.0 | 2023-03-11 | |
Enamine | EN300-318628-0.05g |
4-hydrazinyl-decahydroquinoline |
2059994-16-8 | 0.05g |
$612.0 | 2023-09-05 | ||
Enamine | EN300-318628-5.0g |
4-hydrazinyl-decahydroquinoline |
2059994-16-8 | 5.0g |
$2110.0 | 2023-02-24 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027351-1g |
4-Hydrazinyl-decahydroquinoline |
2059994-16-8 | 95% | 1g |
¥3220.0 | 2023-03-11 | |
Enamine | EN300-318628-1.0g |
4-hydrazinyl-decahydroquinoline |
2059994-16-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-318628-10.0g |
4-hydrazinyl-decahydroquinoline |
2059994-16-8 | 10.0g |
$3131.0 | 2023-02-24 | ||
Enamine | EN300-318628-5g |
4-hydrazinyl-decahydroquinoline |
2059994-16-8 | 5g |
$2110.0 | 2023-09-05 | ||
Enamine | EN300-318628-10g |
4-hydrazinyl-decahydroquinoline |
2059994-16-8 | 10g |
$3131.0 | 2023-09-05 | ||
Enamine | EN300-318628-0.25g |
4-hydrazinyl-decahydroquinoline |
2059994-16-8 | 0.25g |
$670.0 | 2023-09-05 |
4-hydrazinyl-decahydroquinoline 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
4-hydrazinyl-decahydroquinolineに関する追加情報
Comprehensive Guide to 4-Hydrazinyl-Decahydroquinoline (CAS No. 2059994-16-8): Properties, Applications, and Innovations
4-Hydrazinyl-decahydroquinoline (CAS No. 2059994-16-8) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural properties. This saturated heterocyclic amine, featuring a hydrazine functional group, serves as a versatile intermediate in synthetic chemistry. Its decahydroquinoline backbone provides exceptional stability, making it valuable for designing novel bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting neurological and metabolic disorders.
The compound's hydrazinyl group enables diverse reactivity patterns, facilitating applications in chemo-selective ligation and bioconjugation techniques. Recent studies highlight its role in developing proteolysis-targeting chimeras (PROTACs), a cutting-edge therapeutic modality. As the demand for small-molecule modulators grows, 4-hydrazinyl-decahydroquinoline emerges as a strategic building block for structure-activity relationship (SAR) optimization. Its hydrogen-bonding capacity and three-dimensional complexity align with modern fragment-based drug design principles.
From a synthetic perspective, the compound's stereochemical richness presents both challenges and opportunities. Advanced asymmetric catalysis methods are being employed to access enantiopure forms, crucial for chiral drug development. The decahydroquinoline scaffold demonstrates remarkable blood-brain barrier permeability, sparking interest in CNS-targeted therapies. Computational studies reveal favorable molecular docking characteristics with various G-protein-coupled receptors (GPCRs), positioning it as a valuable template for medicinal chemistry campaigns.
Environmental and green chemistry applications are also being investigated. The compound's potential as a biodegradable chelator for metal ions shows promise in catalytic systems and wastewater treatment. Its low ecotoxicity profile compared to traditional amine derivatives makes it attractive for sustainable industrial processes. Recent patent filings indicate growing commercial interest, particularly in high-value fine chemicals production.
Analytical characterization of 4-hydrazinyl-decahydroquinoline requires specialized techniques. LC-MS hyphenation and multidimensional NMR are essential for quality control, given the compound's structural isomers and conformational flexibility. The scientific community actively discusses optimal storage conditions and handling protocols to maintain stability, with recommendations for inert atmosphere preservation to prevent oxidative degradation.
Emerging applications in materials science include its use as a crosslinking agent for advanced polymers and self-healing materials. The compound's ability to form dynamic covalent bonds enables innovative approaches to smart material design. In agrochemical research, derivatives show activity as plant growth regulators, opening new avenues for crop protection strategies.
For researchers sourcing 2059994-16-8, critical considerations include supplier reliability, batch-to-batch consistency, and analytical documentation. The compound's regulatory status varies by jurisdiction, requiring thorough compliance verification for international collaborations. Current market trends indicate rising demand from contract research organizations and academic laboratories engaged in hit-to-lead optimization programs.
Future directions for 4-hydrazinyl-decahydroquinoline research include exploration of its photophysical properties for fluorescence labeling applications and development of continuous flow synthesis methods to improve process efficiency. The compound's privileged structure characteristics continue to inspire innovation across multiple scientific disciplines, solidifying its position as a high-potential chemical entity in modern research and development.
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